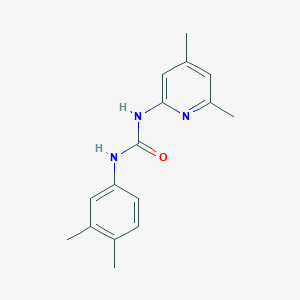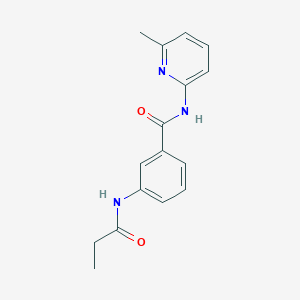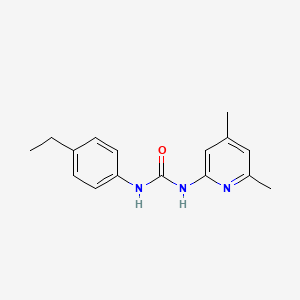![molecular formula C20H29N3O3 B5413947 N-(4-methoxybenzyl)-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5413947.png)
N-(4-methoxybenzyl)-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxybenzyl)-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide, also known as MP-10, is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of neuroscience. MP-10 is a selective agonist of the μ-opioid receptor, which is a G protein-coupled receptor that plays a key role in pain management, reward, and addiction pathways in the brain.
作用机制
The μ-opioid receptor is a G protein-coupled receptor that is widely distributed in the brain and spinal cord. Activation of the μ-opioid receptor by N-(4-methoxybenzyl)-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide leads to the inhibition of neurotransmitter release, which results in the modulation of pain perception, reward, and addiction pathways. This compound has been shown to be a full agonist of the μ-opioid receptor, which means that it can fully activate the receptor and produce a maximal response.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects, including analgesia, euphoria, and respiratory depression. In preclinical studies, this compound has been shown to be more potent and effective than morphine, which is a commonly used opioid analgesic. This compound has also been shown to produce less tolerance and dependence than morphine, which may make it a promising alternative for the treatment of chronic pain.
实验室实验的优点和局限性
N-(4-methoxybenzyl)-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide has several advantages for use in laboratory experiments, including its high potency and selectivity for the μ-opioid receptor, its long duration of action, and its ability to produce a maximal response. However, there are also limitations to the use of this compound in laboratory experiments, including its potential for abuse and dependence, its potential for respiratory depression, and its complex pharmacology.
未来方向
There are several future directions for research on N-(4-methoxybenzyl)-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide, including the development of more selective and potent derivatives, the investigation of its potential applications in the treatment of depression and anxiety, and the exploration of its mechanisms of action in the brain. Additionally, further research is needed to fully understand the pharmacology and safety of this compound, particularly in the context of chronic pain management. Overall, this compound represents a promising avenue for the development of new and effective treatments for pain, addiction, and other neurological disorders.
合成方法
The synthesis of N-(4-methoxybenzyl)-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide involves several steps, including the reaction of 4-methoxybenzylamine with 2-bromoethyl pyrrolidine-1-carboxylate to form the intermediate compound, which is then reacted with 2-(2-oxo-1-pyrrolidinyl)ethylamine to yield this compound. The synthesis of this compound has been optimized to improve yield and purity, and several modifications have been made to the original synthesis method to produce derivatives with different pharmacological properties.
科学研究应用
N-(4-methoxybenzyl)-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide has been extensively studied for its potential applications in the treatment of pain, addiction, and depression. In preclinical studies, this compound has been shown to be a potent and selective agonist of the μ-opioid receptor, with high affinity and efficacy. This compound has also been shown to have a long duration of action, which may be beneficial for the treatment of chronic pain.
属性
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-[2-(2-oxopyrrolidin-1-yl)ethyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O3/c1-26-18-9-7-16(8-10-18)15-21-20(25)23-13-3-2-5-17(23)11-14-22-12-4-6-19(22)24/h7-10,17H,2-6,11-15H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJLXILJHJWHCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)N2CCCCC2CCN3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{2-[4-(benzyloxy)phenoxy]ethyl}ethylamine hydrochloride](/img/structure/B5413868.png)
![3-(4-methylphenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5413884.png)

![2-cyclohexyl-6-{[5-(4-fluorophenyl)-2-furyl]methylene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5413898.png)
![4-hydroxy-1-[8-(trifluoromethyl)quinolin-4-yl]piperidine-4-carboxylic acid](/img/structure/B5413909.png)
![N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5413916.png)

![2-{1-cyclohexyl-4-[6-(trifluoromethyl)-2-pyridinyl]-2-piperazinyl}ethanol](/img/structure/B5413924.png)
![4-[(cyclopropylcarbonyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B5413940.png)
![2-amino-5-oxo-1-[(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)amino]-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B5413943.png)
![3-[(3-chlorobenzyl)thio]-4-ethyl-5-methyl-4H-1,2,4-triazole](/img/structure/B5413952.png)


![3-benzyl-5-{2-[2-(2-methoxyphenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5413969.png)